(3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate, often abbreviated as (3R,5S)-CDHH, is a chiral intermediate molecule. It serves a crucial role in the synthesis of statin drugs, specifically atorvastatin and rosuvastatin [, , , ]. These drugs are widely used to lower cholesterol levels and treat cardiovascular diseases.
Biocatalytic Reduction: This method employs carbonyl reductase enzymes to catalyze the asymmetric reduction of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate ((S)-CHOH) to (3R,5S)-CDHH [, , , , , , , , ].
Chemical Synthesis: A multistep chemical synthesis route starting from 4-chloro-3-hydroxybutyrate is also described [].
While the provided literature does not delve into detailed spectroscopic analysis of (3R,5S)-CDHH, it is described as a chiral molecule with two stereocenters at the C3 and C5 carbon atoms [, , ]. The specific stereochemistry (3R,5S) is crucial for its biological activity as a precursor to statin drugs.
The primary chemical reaction discussed involving (3R,5S)-CDHH is its enzymatic reduction from the ketone precursor, (S)-CHOH. This reaction requires a carbonyl reductase enzyme and a cofactor regeneration system, typically NADH or NADPH [, , , ].
Another reaction mentioned is the conversion of (3R,5S)-CDHH to (3R, 5R) -3,5-dihydroxy-6-cyano method of tert-butyl using halohydrin dehalogenase and NaCN [].
The primary application of (3R,5S)-CDHH is its use as a key chiral building block in the synthesis of statin drugs, specifically atorvastatin and rosuvastatin [, , , ]. These drugs are crucial in managing cholesterol levels and mitigating the risk of cardiovascular diseases.
Research highlights the importance of developing efficient and cost-effective methods for producing (3R,5S)-CDHH to meet the global demand for these essential medications [, , ].
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: